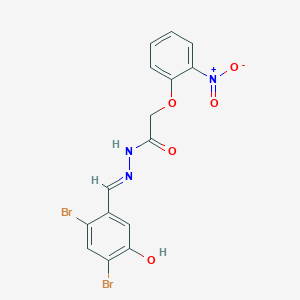
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBHA-NPAH, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Wirkmechanismus
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it has been suggested that its cytotoxic effects may be related to its ability to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide may interfere with the DNA replication and protein synthesis of viruses and bacteria, leading to their inhibition.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its cytotoxic effects. Moreover, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to modulate the activity of several enzymes, including caspases, which are involved in the regulation of apoptosis. In addition, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its relatively low toxicity to normal cells, which makes it a promising candidate for further development as an anticancer and antiviral agent. However, one limitation of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
Several future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, particularly with regard to its cytotoxic effects on cancer cells. Secondly, the development of novel formulations or delivery systems that improve the solubility and bioavailability of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide may enhance its therapeutic potential. Thirdly, the evaluation of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in animal models is necessary to determine its efficacy and toxicity in vivo. Finally, the investigation of the structure-activity relationship of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a synthetic compound that has shown promising pharmacological properties in scientific research. Its potential as an anticancer, antiviral, and antimicrobial agent has been demonstrated in vitro, and further studies are needed to explore its therapeutic potential in vivo. The synthesis of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported in several scientific publications, and its mechanism of action is currently under investigation. Future research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide may lead to the development of novel therapies for cancer and viral infections.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been investigated for its potential pharmacological properties, including its anticancer, antiviral, and antimicrobial activities. Several studies have reported that N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer cells. Moreover, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1), indicating its potential as an antiviral agent. Additionally, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has demonstrated antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O5/c16-10-6-11(17)13(21)5-9(10)7-18-19-15(22)8-25-14-4-2-1-3-12(14)20(23)24/h1-7,21H,8H2,(H,19,22)/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTOTLPRSWUURC-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C=C2Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



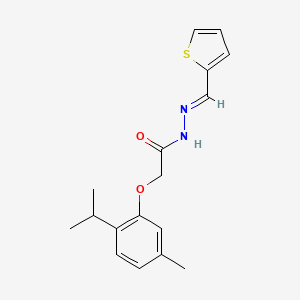
![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)
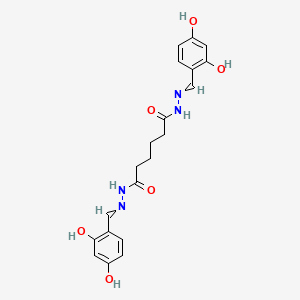
![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)
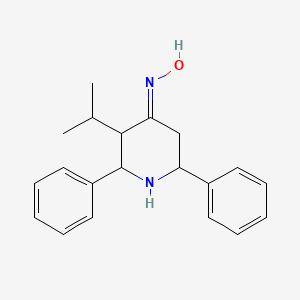
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)
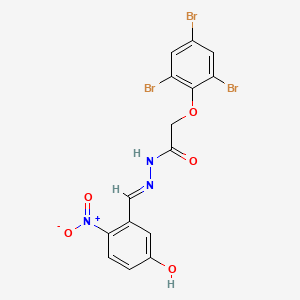

![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)